Pyrimido[5,4-d][1,2,3]triazine
Description
Structure
3D Structure
Properties
CAS No. |
254-83-1 |
|---|---|
Molecular Formula |
C5H3N5 |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
pyrimido[5,4-d]triazine |
InChI |
InChI=1S/C5H3N5/c1-5-4(7-3-6-1)2-8-10-9-5/h1-3H |
InChI Key |
QNQCJTHZJJOUGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C=NN=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrimido 5,4 D 1 2 3 Triazine Core and Derivatives
De Novo Synthetic Routes and Precursor Chemistry
The foundational construction of the pyrimido[5,4-d] rsc.orgresearchgate.nettriazine ring system relies on the careful selection and reaction of appropriate pyrimidine-based precursors.
Cyclization Reactions Involving Diazo Transfer and Nitrous Acid Treatment
A primary method for forming the 1,2,3-triazine (B1214393) ring fused to a pyrimidine (B1678525) core involves the diazotization of an amino group situated on the pyrimidine ring, followed by cyclization. Nitrous acid is a common reagent for this transformation.
For instance, the treatment of various 5-aminopyrimidine (B1217817) derivatives with nitrous acid can lead to the formation of the pyrimido[5,4-d] rsc.orgresearchgate.nettriazine ring system. This approach has been used to synthesize a range of derivatives, including those with fused imidazole (B134444) and pyrimidine rings. rsc.org Specifically, treating methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2,-c]pyrimidine-7-carboxylate with suitable amines and subsequently with nitrous acid yields derivatives of the imidazo[1′,2′:1,6]pyrimido[5,4-d] rsc.orgresearchgate.nettriazine system. rsc.org Similarly, nitrous acid treatment of certain imidazo- and pyrimido-[1,2-a]pyrimidine hydrochlorides results in the formation of imidazo- and pyrimido-[2′1′:2,3]pyrimido[5,4-d] rsc.orgresearchgate.nettriazine systems. rsc.org
Furthermore, pyrimido[5,4-d] rsc.orgresearchgate.nettriazine 3-oxides can be synthesized by treating 2,4-disubstituted 6-methyl-5-nitropyrimidines with nitrous acid. researchgate.net The reaction of 6-hydrazinyluracil with various aromatic aldehydes produces hydrazones, which, upon nitrosation with nitrous acid (HNO₂), undergo intramolecular cyclization to form pyrimido[5,4-e] rsc.orgresearchgate.netnih.govtriazines. nih.govnih.gov A similar strategy has been employed in the synthesis of pyrido[2,3-d] rsc.orgresearchgate.nettriazine derivatives, where an N-cyclohexyl pyridone is treated with sodium nitrite (B80452) in hydrochloric acid. nih.gov
The diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles is a known method for producing pyrazolo[3,4-d] rsc.orgresearchgate.nettriazin-4-ones, where the resulting diazo intermediate cyclizes under acidic conditions. beilstein-archives.org
Below is a table summarizing examples of cyclization reactions involving nitrous acid treatment.
| Starting Material | Reagents | Product | Reference |
| Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2,-c]pyrimidine-7-carboxylate & amines | Nitrous Acid | Imidazo[1′,2′:1,6]pyrimido[5,4-d] rsc.orgresearchgate.nettriazine derivatives | rsc.org |
| Imidazo- and pyrimido-[1,2-a]pyrimidine hydrochlorides | Nitrous Acid | Imidazo- and pyrimido-[2′1′:2,3]pyrimido[5,4-d] rsc.orgresearchgate.nettriazine | rsc.org |
| 2,4-Disubstituted 6-methyl-5-nitropyrimidines | Nitrous Acid | Pyrimido[5,4-d] rsc.orgresearchgate.nettriazine 3-oxides | researchgate.net |
| 6-Hydrazinyluracil-derived hydrazones | Nitrous Acid (HNO₂) | Pyrimido[5,4-e] rsc.orgresearchgate.netnih.govtriazines | nih.govnih.gov |
| N-cyclohexyl pyridone | Sodium Nitrite, HCl | Pyrido[2,3-d] rsc.orgresearchgate.nettriazine derivative | nih.gov |
| 3-Amino-1H-pyrazole-4-carboxamides/carbonitriles | Diazotization (acidic) | Pyrazolo[3,4-d] rsc.orgresearchgate.nettriazin-4-ones | beilstein-archives.org |
Intramolecular Cyclocondensation Strategies for Ring Closure
Intramolecular cyclocondensation is a key strategy for the final ring-closing step in the synthesis of pyrimido[5,4-d] rsc.orgresearchgate.nettriazines and related fused systems. This often involves the reaction of a suitably substituted pyrimidine precursor.
One prominent example involves the condensation of pre-formed hydrazones with an activated chlorouracil, followed by a reductive ring closure to yield pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones. nih.govresearchgate.netnih.gov Specifically, hydrazones are treated with 6-chloro-3-methyl-5-nitrouracil. The resulting intermediate then undergoes cyclization upon treatment with zinc dust and ammonium (B1175870) chloride in aqueous ethanol (B145695) to afford the final product. nih.govnih.gov
Another approach involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA), which can act as a cyclizing agent. nih.govnih.gov For instance, pyrazolopyrimidines can be obtained by reacting hydrazones with DMF-DMA. nih.govnih.gov In some cases, the reaction is carried out by refluxing the hydrazinyluracil with DMF-DMA in the presence of DMF. nih.govnih.gov
Multi-component reactions also provide an efficient route. For example, vicinal amino-nitrile and amino-ethoxycarbonyl derivatives of azolo[1,5-a]pyrimidines can be converted to tricyclic pyrimido[5,4-e]azolo[1,5-a]pyrimidines in a one-pot reaction using a mixture of acetic acid, an orthoester like triethyl orthoformate, and an amine. rsc.org
The following table details examples of intramolecular cyclocondensation strategies.
| Precursor | Reagents/Conditions | Product | Reference |
| 6-(2-Arylidene-1-substituted-hydrazinyl)-3-methyl-5-nitrouracils | Zinc dust, Ammonium chloride, aq. Ethanol | 3-(4-Aryl)-6-methyl-1-substituted-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones | nih.govnih.gov |
| Hydrazones | DMF-DMA | Pyrazolopyrimidines | nih.govnih.gov |
| Vicinal amino-nitrile/amino-ethoxycarbonyl azolo[1,5-a]pyrimidines | Acetic acid, Triethyl orthoformate, Amine | Pyrimido[5,4-e]azolo[1,5-a]pyrimidines | rsc.org |
Organophosphorus Reagent-Mediated Cyclizations (e.g., Triethyl Phosphite (B83602), Triphenylphosphine)
While less commonly cited for the direct synthesis of the pyrimido[5,4-d] rsc.orgresearchgate.nettriazine core in the provided search results, organophosphorus reagents are known to mediate cyclization reactions in the synthesis of other phosphorus-containing heterocyclic systems, including those related to 1,2,4-triazines. researchgate.neteurjchem.com These methods typically involve the cyclization of functionalized 1,2,4-triazines with phosphorus reagents to create fused phosphorus heterocyclic systems. researchgate.neteurjchem.com The specific application of reagents like triethyl phosphite or triphenylphosphine (B44618) for the direct formation of the pyrimido[5,4-d] rsc.orgresearchgate.nettriazine ring system from pyrimidine precursors requires further investigation based on the available literature.
Transformations of Azido-Substituted Pyrimidine Precursors
The use of azido-substituted pyrimidines is another viable route for constructing the fused triazine ring. The azide (B81097) group can undergo thermal or photochemical cyclization to form the triazine ring. While not extensively detailed in the provided search results for the pyrimido[5,4-d] rsc.orgresearchgate.nettriazine system specifically, this methodology is a recognized strategy in heterocyclic synthesis.
Post-Synthetic Functionalization and Derivatization Approaches
Once the core pyrimido[5,4-d] rsc.orgresearchgate.nettriazine ring system is formed, it can be further modified to introduce a variety of functional groups, allowing for the synthesis of a diverse range of derivatives.
Halogenation and Subsequent Nucleophilic Displacement Reactions
A key strategy for derivatization involves the introduction of a halogen atom, typically chlorine, onto the pyrimidotriazine core, which can then serve as a leaving group for nucleophilic substitution reactions.
A common precursor for this approach is a chloro-substituted pyrimidotriazinedione. This chloro-derivative can then react with various nucleophiles, such as amines and thiols, to introduce new functional groups at that position. umich.edu For example, a 3-chloro precursor can be used to synthesize 3-(alkyl/aryl amino)- and 3-(alkylthio)-substituted pyrimido[5,4-e] rsc.orgresearchgate.netnih.govtriazine-5,7(6H,8H)-diones. umich.edu While standard conditions are often sufficient for many amines and thiols, electron-deficient aryl amines may require Buchwald-Hartwig conditions for a successful reaction. umich.edu
This method allows for the generation of diverse libraries of substituted pyrimidotriazinediones for further study. umich.edu
The table below summarizes the halogenation and nucleophilic displacement approach.
| Precursor | Reagents | Product | Reference |
| 3-Chloro-pyrimido[5,4-e] rsc.orgresearchgate.netnih.govtriazine-5,7(6H,8H)-dione | Alkyl/aryl amines, Thiols | 3-(Alkyl/aryl amino)- and 3-(Alkylthio)-substituted derivatives | umich.edu |
| 3-Chloro-pyrimido[5,4-e] rsc.orgresearchgate.netnih.govtriazine-5,7(6H,8H)-dione | Electron-deficient aryl amines | 3-(Aryl amino)-substituted derivatives (via Buchwald-Hartwig) | umich.edu |
Annulation Reactions for the Construction of Polycyclic Architectures
The formation of the pyrimido[5,4-d] tandfonline.comnih.govtriazine system inherently involves the annulation, or fusion, of a 1,2,3-triazine ring onto a pre-existing pyrimidine core. Key strategies are centered on forming the three-nitrogen-atom segment of the triazine ring from precursors integrated into the pyrimidine structure.
A primary and effective method for constructing the fused 1,2,3-triazine ring is through the diazotization of a suitably positioned amino group on a pyrimidine precursor. This is exemplified in the synthesis of analogous systems such as thieno[3,2-d] tandfonline.comnih.govtriazines. In this process, a 5-aminothieno[2,3-d]pyrimidine derivative is treated with sodium nitrite in an acidic medium. acgpubs.org This reaction converts the primary amino group at the 5-position into a diazonium salt, which then undergoes intramolecular cyclization onto the adjacent nitrogen atom of the pyrimidine ring to form the fused 1,2,3-triazine ring. acgpubs.org This approach is highly effective for creating the pyrimido[5',4':4,5]thieno[3,2-d][1,2,3]triazine system, providing a direct precedent for the synthesis of the core pyrimido[5,4-d] tandfonline.comnih.govtriazine heterocycle from 5,6-diaminopyrimidine precursors.
Another advanced annulation strategy involves a ring-opening/cycloaddition cascade. The thermal opening of a tandfonline.comnih.govtriazin-4(3H)-one ring can generate a reactive iminoketene intermediate. nih.govmdpi.com This intermediate can then undergo a [4+2]-cycloaddition reaction. This methodology has been effectively used in the synthesis of complex polycyclic systems, such as naphtho[2,3-H]pyrido[2,1-b]quinazoline-6,9,14-triones from anthra[1,2-d] tandfonline.comnih.govtriazine-4,7,12(3H)-trione. nih.govmdpi.com This demonstrates the potential of using a pre-formed triazine as a synthon that can be opened and re-closed to build complex, fused architectures.
Regioselective Introduction of Substituents onto the Pyrimido[5,4-d]tandfonline.combenchchem.comnih.govtriazine Framework
Regioselectivity in the functionalization of the pyrimido[5,4-d] tandfonline.comnih.govtriazine core is critical for developing structure-activity relationships in medicinal chemistry. Control over substituent placement is typically achieved in two main ways: by installing the desired groups onto the starting pyrimidine before triazine ring formation, or by subsequent substitution on the formed bicyclic system.
A powerful method for late-stage functionalization is the nucleophilic substitution of a leaving group, such as a chlorine atom, on the fused heterocyclic system. For instance, a chloro-substituted pyrimido[5',4':4,5]thieno[3,2-d][1,2,3]triazine can be prepared via diazotization. acgpubs.org This chloro derivative serves as a versatile intermediate for introducing a variety of substituents. It can react with nucleophiles like anilines, piperidine, and morpholine, leading to the regioselective formation of new C-N bonds at the position of the original chlorine atom. acgpubs.org The reaction typically involves fusing the reactants or refluxing them in a suitable solvent like ethanol to yield the substituted products. acgpubs.org
The following table summarizes the regioselective substitution of a chloro group on a related thieno-analog scaffold.
| Starting Material | Nucleophile | Reaction Conditions | Product | Yield | Reference |
| 4-chloro-9-phenyl-7-(p-tolylamino)pyrimido[5',4':4,5]thieno[3,2-d] tandfonline.comnih.govtriazine | Aniline | Fuse, then reflux in EtOH for 4h | 9-Phenyl-4-phenylamino-7-(p-tolylamino)pyrimido[5',4':4,5]thieno[3,2-d] tandfonline.comnih.govtriazine | 75% | acgpubs.org |
| 4-chloro-9-phenyl-7-(p-tolylamino)pyrimido[5',4':4,5]thieno[3,2-d] tandfonline.comnih.govtriazine | Piperidine | Fuse, then reflux in EtOH for 4h | 4-(Piperidin-1-yl)-9-phenyl-7-(p-tolylamino)pyrimido[5',4':4,5]thieno[3,2-d] tandfonline.comnih.govtriazine | 60% | acgpubs.org |
| 4-chloro-9-phenyl-7-(p-tolylamino)pyrimido[5',4':4,5]thieno[3,2-d] tandfonline.comnih.govtriazine | Morpholine | Fuse, then reflux in EtOH for 4h | 4-(Morpholino-1-yl)-9-phenyl-7-(p-tolylamino)pyrimido[5',4':4,5]thieno[3,2-d] tandfonline.comnih.govtriazine | 56% | acgpubs.org |
Strategic Use of Key Building Blocks
The successful synthesis of the target heterocycle is highly dependent on the selection and strategic use of appropriate starting materials and intermediates.
Role of Pyrimidine-Based Starting Materials
The pyrimidine ring is the foundational building block for the synthesis of pyrimido[5,4-d] tandfonline.comnih.govtriazines. The choice of substituents on the pyrimidine precursor dictates the substitution pattern of the final product and provides the necessary functional groups for the subsequent annulation of the triazine ring.
A common and effective starting point for the synthesis of fused pyrimidines is a pyrimidine bearing vicinal (adjacent) functional groups that can participate in cyclization. For the construction of the tandfonline.comnih.govtriazine ring via diazotization, a 5-aminopyrimidine derivative is essential. acgpubs.org For example, the synthesis of the analogous pyrimido[5',4':4,5]thieno[3,2-d][1,2,3]triazine system begins with 5-amino-4-phenyl-2-(p-tolylamino)thieno[2,3-d]pyrimidine-6-carbonitrile. acgpubs.org The 5-amino group is the direct precursor to the diazonium salt needed for cyclization. Therefore, appropriately substituted 5,6-diaminopyrimidines or related derivatives are the key starting materials for accessing the pyrimido[5,4-d] tandfonline.comnih.govtriazine core. The synthesis of other isomers, such as pyrimido[5,4-e] tandfonline.comd-nb.infotriazines, similarly relies on functionalized pyrimidines like 6-hydrazinyluracil or 6-chloro-3-methyl-5-nitrouracil, underscoring the central role of the pyrimidine scaffold. nih.govd-nb.infonih.gov
Utilization of Hydrazinyl and Hydrazone Intermediates
Hydrazinyl and hydrazone intermediates are pivotal in the synthesis of many nitrogen-containing heterocycles, including various pyrimidotriazine isomers. nih.govd-nb.infonih.gov In the synthesis of pyrimido[5,4-e] tandfonline.comd-nb.infotriazines, for example, 6-hydrazinyluracil is a common starting material. nih.govd-nb.info This hydrazinylpyrimidine is often condensed with aldehydes to form hydrazone intermediates. nih.govd-nb.infonih.gov These hydrazones then undergo cyclization to form the triazine ring.
For the specific synthesis of the pyrimido[5,4-d] tandfonline.comnih.govtriazine core, the key transformation is the diazotization of a primary amino group. acgpubs.org This reaction proceeds through a diazonium ion intermediate, which is a highly reactive species that readily undergoes intramolecular cyclization. While not a stable, isolable intermediate in the same way a hydrazone might be, the in-situ-generated diazonium species derived from a pyrimidine-5-amine is the critical transient structure that enables the formation of the 1,2,3-triazine ring. The synthesis of related polycyclic systems also leverages hydrazinyl moieties; for instance, the reaction of hydrazides can lead to ring annulation, forming triazine structures. tandfonline.com
Application of One-Carbon Donors (e.g., Dimethylformamide Dimethyl Acetal)
One-carbon donors are versatile reagents used to introduce a single carbon atom during the formation of a heterocyclic ring. Reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and triethyl orthoformate are frequently employed in the synthesis of heterocycles containing a N-C-N fragment. nih.govrsc.orgsapub.org
Specifically, DMF-DMA serves as both a methylating and cyclizing agent in the synthesis of certain pyrimido[5,4-e] tandfonline.comd-nb.infotriazines and pyrazolo[3,4-d]pyrimidines. nih.gov The reaction involves a nucleophilic attack from the starting material onto the electrophilic carbon of the acetal, followed by intramolecular cyclization with the elimination of dimethylamine (B145610) to form the triazine ring. nih.gov
However, it is crucial to note that such one-carbon donors are characteristic for the synthesis of 1,2,4-triazine (B1199460) rings, not 1,2,3-triazine rings. The formation of the pyrimido[5,4-d] tandfonline.comnih.govtriazine core does not involve the incorporation of an external carbon atom. Instead, the key reagent for forming the N-N-N linkage is a diazotizing agent, such as sodium nitrite (NaNO₂), which acts as a source for the third nitrogen atom by converting a primary amine into a diazonium salt. acgpubs.org Therefore, for the specific synthesis of the pyrimido[5,4-d] tandfonline.comnih.govtriazine framework, one-carbon donors like DMF-DMA are not applicable for the triazine ring-forming step.
Reactivity and Mechanistic Investigations of Pyrimido 5,4 D 1 2 3 Triazine Systems
Nucleophilic Reactivity Profiles and Reaction Pathways
The electron-deficient nature of the pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine ring system makes it particularly susceptible to nucleophilic attack. The most common reaction pathways involve the nucleophilic substitution of leaving groups, typically halogens, at the C4 position of the triazine ring.
A key synthetic route to functionalized pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazines begins with the corresponding 3-oxides. rsc.org Nitrous acid treatment of 2,4-disubstituted 6-methyl-5-nitropyrimidines yields pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine 3-oxides. rsc.org These intermediates serve as valuable precursors for creating a reactive site for nucleophilic substitution. Treatment of the 3-oxide with thionyl chloride (SOCl₂) replaces the N-oxide functionality and introduces a chlorine atom at the C4 position, forming a 4-chloropyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine derivative. rsc.orgacs.org This 4-chloro derivative is a highly reactive intermediate, primed for substitution reactions with a variety of nucleophiles. rsc.org
The chlorine atom at C4 can be readily displaced by various nitrogen and oxygen nucleophiles, allowing for the synthesis of a diverse library of derivatives. For instance, reactions with primary and secondary amines lead to the formation of 4-amino-substituted pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazines. rsc.org Two of these derivatives have been used to create novel tricyclic systems, such as imidazo- and pyrimido-[1′,2′-c]pyrimido[4,5-e] Current time information in Bangalore, IN.nih.govtriazine. rsc.org
The following table summarizes representative nucleophilic substitution reactions starting from a 4-chloro intermediate.
| Starting Material | Reagent | Product | Citation |
| 4-Chloro-5,7-dimethylpyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine-6,8(5H,7H)-dione | H₂O / HCl | 5,7-Dimethylpyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine-4,6,8(3H,5H,7H)-trione | acs.org |
| 4-Chloro-pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine derivatives | Amines (e.g., dimethylamine) | 4-Amino-pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine derivatives | rsc.org |
| 4-Chloro-pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine derivatives | Hydrazines | 4-Hydrazino-pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine derivatives | rsc.org |
The mechanism of these substitutions typically follows a standard SNAr (Nucleophilic Aromatic Substitution) pathway, where the nucleophile attacks the electron-deficient C4 carbon, forming a Meisenheimer-like intermediate, which then expels the chloride ion to restore aromaticity.
Electrophilic Reactivity Considerations
The pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine system is inherently electron-poor due to the high number of electronegative nitrogen atoms in the bicyclic structure. This pronounced electron deficiency deactivates the ring system towards electrophilic aromatic substitution reactions. Standard electrophilic reactions such as nitration, sulfonation, or Friedel-Crafts acylation are generally not feasible on the unsubstituted heterocyclic core, as the ring lacks the necessary nucleophilicity to react with electrophiles.
Electrophilic attack, if it occurs, would likely happen on an activating substituent attached to the ring rather than the ring itself. There is limited information in the surveyed literature regarding direct electrophilic substitution on the pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine ring, underscoring its non-nucleophilic character.
Rearrangement Reactions and Tautomerism
Rearrangements are significant transformations in heterocyclic chemistry, often leading to more stable isomeric structures. The Dimroth rearrangement is a well-known process in nitrogen-containing heterocycles, involving the transposition of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closing sequence. nih.govresearchgate.net While extensively documented for related systems like Current time information in Bangalore, IN.triazolo[4,3-c]pyrimidines which rearrange to the more stable Current time information in Bangalore, IN.triazolo[1,5-c]pyrimidine isomers beilstein-journals.org, specific examples of a Dimroth rearrangement involving the pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine core are not prominently featured in the reviewed literature. The accepted mechanism for such a rearrangement involves protonation, hydration, ring opening to a linear intermediate, rotation, and subsequent ring closure. nih.govbeilstein-journals.org
Tautomerism is another critical aspect, particularly for derivatives bearing hydroxyl, amino, or thione groups. For example, a pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine-4-one can theoretically exist in equilibrium with its 4-hydroxy tautomer. Similarly, amino-substituted derivatives can exhibit amino-imino tautomerism. In related pyrimido[1,2-a] Current time information in Bangalore, IN.nih.govnih.govtriazin-6-one systems, theoretical ab initio calculations have been used to compare the relative stability of different annular tautomers (where the proton resides on different nitrogen atoms) and the keto-enol forms. rsc.org These studies revealed that while several annular tautomers may have relatively small energy differences, the hydroxy tautomer is often considerably less stable. rsc.org Experimental NMR data for some systems has shown a preference for a specific tautomeric form in solution, which may not always align with the predictions from gas-phase theoretical calculations. rsc.org For bis(dimethylamino) derivatives of pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine, variable temperature ¹H NMR studies have been conducted to investigate the rotational energy barriers of the dimethylamino groups, which are influenced by their conjugation with the heterocyclic system. rsc.org
Stability Studies and Decomposition Mechanisms
The stability of the pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine ring is a significant consideration. Generally, 1,2,3-triazines are the least stable among the triazine isomers, however, their stability is enhanced when fused to other rings. researchgate.net The stability of substituted derivatives is highly dependent on the nature of the substituents and the conditions.
Hydrolytic stability is a key parameter. The 4-chloro derivative, for instance, is relatively unstable and readily undergoes hydrolysis. acs.org The hydrolysis of 4-chloro-5,7-dimethylpyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine-6,8(5H,7H)-dione with dilute hydrochloric acid leads to decomposition, yielding two main products: 5,7-dimethylpyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine-4,6,8(3H,5H,7H)-trione and 1,3-dimethyl-5-diazobarbituric acid. acs.org This indicates that the decomposition pathway involves not only the hydrolysis of the chloro group but also the cleavage of the triazine ring itself.
Studies on related exocyclic amino triazine systems have shown that stability is a function of the ring's electron density, the solvent, and the pH. psu.edu Electron-deficient rings tend to be more stable. psu.edu Decomposition often proceeds through isomerization and subsequent hydrolysis, with the rate increasing at lower pH. psu.edu
| Compound | Conditions | Decomposition Products | Citation |
| 4-Chloro-5,7-dimethylpyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine-6,8(5H,7H)-dione | Dilute HCl | 1. 5,7-Dimethylpyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine-4,6,8(3H,5H,7H)-trione 2. 1,3-Dimethyl-5-diazobarbituric acid | acs.org |
Chemo-, Regio-, and Stereoselectivity in Pyrimido[5,4-d]Current time information in Bangalore, IN.benchchem.comnih.govtriazine Transformations
Selectivity is a cornerstone of modern synthetic chemistry, and reactions involving the pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine system are no exception.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazines, the initial cyclization to form the triazine ring from a 5-aminopyrimidine (B1217817) precursor must proceed without affecting other functional groups present on the starting material.
Regioselectivity is crucial, especially during the synthesis of the fused ring system and its subsequent functionalization. The inverse-electron-demand Diels-Alder reaction of 1,2,3-triazines (the triazine part of the target molecule) provides a clear example of regiocontrol. Studies on substituted 1,2,3-triazines show that the mode of cycloaddition (e.g., across C4/N1 vs. C5/N2) and the regioselectivity of the addition are predictably influenced by the electronic nature of substituents on the triazine ring and the dienophile. acs.org For instance, the reaction of methyl 1,2,3-triazine-4-carboxylate with enamines proceeds with cycloaddition exclusively across C6/N3, where the nucleophilic carbon of the enamine adds to C6. acs.org The synthesis of substituted pyrazolo[3,4-d] Current time information in Bangalore, IN.nih.govtriazines has also highlighted significant challenges in controlling regioselectivity, as alkylation of a pyrazole (B372694) ring can occur at different nitrogen atoms, leading to regioisomeric precursors that may have different reactivities in subsequent cyclization steps. beilstein-journals.org
Stereoselectivity can be a factor in molecules with chiral centers or other stereogenic elements. For pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine derivatives, stereochemical considerations can arise from the introduction of chiral substituents. Furthermore, a form of stereoisomerism known as atropisomerism can be observed. Variable temperature ¹H NMR studies on 4,6-bis(dimethylamino)pyrimido[5,4-d] Current time information in Bangalore, IN.nih.govtriazine have shown that the rotation around the C-N bonds of the dimethylamino groups is restricted. rsc.org The energy barrier to this rotation differs depending on the group's position (C4 vs. C6), indicating that the electronic environment significantly influences this stereodynamic process. rsc.org
Advanced Spectroscopic and Analytical Characterization Techniques for Pyrimido 5,4 D 1 2 3 Triazine Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of pyrimido[5,4-d] umich.edunih.govsemanticscholar.orgtriazine derivatives. It provides detailed information about the chemical environment of individual protons and carbon atoms, enabling the confirmation of the fused ring system and the identification of substituent positions.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra yield fundamental information regarding the molecular skeleton. The chemical shifts (δ) of the signals are indicative of the electronic environment of each nucleus, while coupling patterns in ¹H NMR reveal the connectivity of adjacent protons.
In the pyrimido[5,4-d] umich.edunih.govsemanticscholar.orgtriazine system, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. Similarly, the carbon atoms of the heterocyclic rings appear at low field in the ¹³C NMR spectrum. For instance, in a study of related pyrimido[5,4-e] umich.edunih.govnih.govtriazine derivatives, diagnostic peaks in both ¹H and ¹³C NMR spectra, along with mass spectrometry, were used to confirm the assigned structures. umich.eduumich.edu A comparative analysis of the NMR spectra of antibiotics containing the pyrimido[5,4-e] umich.edunih.govnih.govtriazine core, such as reumycin and fervenulin, demonstrated the stability of the ring system under various pH conditions. nih.gov
The precise chemical shifts are highly dependent on the nature and position of substituents on the ring system. Electron-donating groups typically cause upfield shifts, while electron-withdrawing groups result in downfield shifts.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrimidotriazine Derivatives Note: This table presents data from related pyrimido[5,4-e] umich.edunih.govnih.govtriazine structures to illustrate typical chemical shift ranges, as data for the parent pyrimido[5,4-d] umich.edunih.govsemanticscholar.orgtriazine is not extensively published.
| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source |
| 3-Chloro-8-(3,4-difluorobenzyl)-6-methylpyrimido[5,4-e] umich.edunih.govnih.govtriazine-5,7(6H,8H)-dione | 9.53 (s, 1H, H-3), 7.48–7.35 (m, 2H), 7.29 (br s, 1H), 5.45 (s, 2H), 3.26 (s, 3H) | 153.0, 151.0, 149.0, 148.5, 131.9, 126.0, 122.4, 118.8, 118.6, 117.5, 117.3, 45.8, 29.0 | umich.edu |
| 8-(3,4-Difluorobenzyl)-3-((2-(dimethylamino)ethyl) amino)-6-methylpyrimido[5,4-e] umich.edunih.govnih.govtriazine-5,7 (6H,8H)-dione | 7.41 (m, 1H), 7.32 (s, 1H), 7.10 (q, 1H), 6.40 (s, 1H), 5.53 (s, 2H), 3.61 (d, 2H), 3.53 (s, 3H), 2.58 (t, 2H), 2.27 (s, 6H) | 160.2, 149.1, 143.9, 132.8, 118.5, 118.3, 117.4, 117.3, 57.2, 45.0, 44.6, 39.1, 29.4 | umich.edu |
| 4-(4-Chlorophenyl)-5-phenyl[2,2′-bipyridine]-6-carbonitrile (related heterocyclic system) | 7.08–7.13 (m, 2H), 7.20–7.28 (m, 4H), 7.36–7.43 (m, 4H), 7.89 (ddd, 1H), 8.53–8.58 (m, 1H), 8.67–8.72 (m, 2H) | 117.0, 121.7, 124.7, 124.8, 128.6, 128.7, 129.0, 130.1, 130.6, 133.8, 134.0, 134.8, 135.8, 137.3, 140.2, 149.3, 149.8, 153.9, 156.2 | urfu.ru |
For complex substituted pyrimido[5,4-d] umich.edunih.govsemanticscholar.orgtriazines, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is crucial for tracing the proton framework within the pyrimidine (B1678525) and any substituted side chains.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons.
Dynamic NMR (DNMR) is a specialized technique used to study time-dependent phenomena, such as conformational changes or restricted rotation, that occur on the NMR timescale. nih.gov For pyrimido[5,4-d] umich.edunih.govsemanticscholar.orgtriazine derivatives with flexible substituents, DNMR can provide valuable information on the energy barriers associated with bond rotation or ring inversion. nih.govresearchgate.net By recording spectra at variable temperatures, one can observe the broadening and coalescence of signals as the rate of conformational exchange changes. nih.gov From the coalescence temperature, it is possible to calculate the activation energy for the dynamic process. While specific DNMR studies on the parent pyrimido[5,4-d] umich.edunih.govsemanticscholar.orgtriazine are not prominent in the literature, the methodology is widely applied to N-substituted heterocycles to understand their conformational preferences and dynamic behavior. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra provide a unique molecular "fingerprint" that is highly characteristic of the compound's structure, functional groups, and the bonding within the heterocyclic rings. nih.govnih.gov
The IR spectrum of a pyrimido[5,4-d] umich.edunih.govsemanticscholar.orgtriazine would be characterized by several key absorption bands:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings are expected to produce a series of strong to medium intensity bands between 1650 and 1400 cm⁻¹.
Ring Vibrations: In-plane ring deformation vibrations, characteristic of the triazine and pyrimidine systems, give rise to absorptions in the 1500-1000 cm⁻¹ region. For the parent 1,3,5-triazine, strong absorption bands originating from in-plane ring vibrations have been established.
C-H bending: Out-of-plane C-H bending vibrations appear as strong bands in the 900-650 cm⁻¹ region, and their positions can be diagnostic of the substitution pattern on the rings.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The symmetric ring "breathing" modes of the aromatic system often give rise to strong signals in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental IR and Raman bands. nih.govresearchgate.net
Table 2: General Expected Vibrational Modes for the Pyrimido[5,4-d] umich.edunih.govsemanticscholar.orgtriazine Core
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium-Strong |
| C=N / C=C Ring Stretch | 1650 - 1400 | Strong-Medium | Strong-Medium |
| In-plane Ring Deformation | 1500 - 1000 | Medium | Medium-Weak |
| Out-of-plane C-H Bend | 900 - 650 | Strong | Weak |
| Ring Breathing Mode | 1000 - 800 | Weak | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a molecule's elemental composition. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). For the parent pyrimido[5,4-d] umich.edunih.govsemanticscholar.orgtriazine, the molecular formula is C₅H₃N₅. nih.gov
HRMS can provide an exact mass measurement that confirms this formula, distinguishing it from any other combination of atoms that might have the same nominal mass. This technique is routinely used to verify the identity of newly synthesized compounds and to support the structural assignments made by NMR and other spectroscopic methods. umich.eduurfu.ru The calculated monoisotopic mass for C₅H₃N₅ is 133.0388 Da. nih.gov An HRMS measurement yielding a value extremely close to this theoretical mass would provide unambiguous confirmation of the molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. uzh.ch The π-conjugated system of the pyrimido[5,4-d] umich.edunih.govsemanticscholar.orgtriazine core is expected to give rise to characteristic absorption bands.
The electronic transitions are typically of two main types:
π → π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are usually characterized by high molar absorptivity (ε) and are common in aromatic systems.
n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are typically of lower energy and have a much lower molar absorptivity compared to π → π* transitions.
For triazine-based materials, these electronic transitions can be observed and analyzed. nih.gov The position of the absorption maximum (λmax) and the intensity of the absorption are sensitive to the extent of conjugation, the presence of substituents, and the polarity of the solvent. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the energies of electronic transitions and aid in the interpretation of experimental UV-Vis spectra. nih.govnih.govmdpi.com
Table 3: Expected Electronic Transitions for Pyrimido[5,4-d] umich.edunih.govsemanticscholar.orgtriazine
| Type of Transition | Orbitals Involved | Expected Energy | Expected Molar Absorptivity (ε) |
| π → π | π bonding to π antibonding | High (shorter wavelength) | High (>10,000 M⁻¹cm⁻¹) |
| n → π | Non-bonding (N lone pair) to π antibonding | Lower (longer wavelength) | Low (<1,000 M⁻¹cm⁻¹) |
X-ray Crystallography for Solid-State Structural Determination
While comprehensive crystallographic data for the parent pyrimido[5,4-d] nih.govresearchgate.netmdpi.comtriazine is not widely available in the literature, analysis of closely related heterocyclic systems provides a clear example of the data obtained from such studies. For instance, the structure of a related 8-aza-7-deazapurine (pyrazolo[3,4-d]pyrimidine) nucleoside derivative, 4,6-diamino-3-iodo-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine, was unambiguously confirmed using this method mdpi.com. The study provided critical data that solidified its structural assignment. nih.govmdpi.com
The crystallographic data obtained for this analogue offers a representative example of the detailed structural parameters derived from an X-ray diffraction experiment.
Table 1: Representative Crystal Data for a Related Heterocyclic Analogue
| Parameter | Value |
|---|---|
| Compound Name | 4,6-diamino-3-iodo-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.08845(13) |
| b (Å) | 12.7514(2) |
| c (Å) | 11.3200(2) |
| β (°) | 91.4146(19) |
| Volume (ų) | 734.28 |
Data sourced from a study on 8-aza-7-deazapurine nucleoside derivatives mdpi.com.
This level of detailed structural information is crucial for understanding intermolecular interactions, reaction mechanisms, and structure-activity relationships in medicinal chemistry.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in synthetic chemistry used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This analysis provides the empirical formula of the substance, which can be compared with the theoretical composition calculated from the proposed molecular formula. A close correlation between the experimentally found and calculated values (typically within ±0.4%) serves as a critical indicator of the purity and correct composition of the synthesized compound.
In the study of pyrimidotriazines and their isomers, elemental analysis is routinely used to confirm the successful synthesis of target molecules. For example, in the synthesis of a series of 3-aryl-8-propylpyrimido[5,4-e] nih.govresearchgate.netresearchgate.nettriazine-5,7(6H,8H)-diones, a different isomer of the title compound, elemental analysis was performed to validate the final structures. The observed percentages of C, H, and N were in excellent agreement with the calculated values, thereby confirming their composition.
Table 2: Elemental Analysis Data for Representative Pyrimido[5,4-e] nih.govresearchgate.netresearchgate.nettriazine Derivatives
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| 3-Phenyl-8-propylpyrimido[5,4-e] nih.govresearchgate.netresearchgate.nettriazine-5,7(6H,8H)-dione | C₁₄H₁₃N₅O₂ | C | 59.36 | 59.58 |
| H | 4.63 | 4.71 | ||
| N | 24.72 | 24.89 | ||
| 3-(4-Nitrophenyl)-8-propylpyrimido[5,4-e] nih.govresearchgate.netresearchgate.nettriazine-5,7(6H,8H)-dione | C₁₄H₁₂N₆O₄ | C | 51.22 | 51.37 |
| H | 3.68 | 3.65 | ||
| N | 25.60 | 25.81 |
Data represents examples from the synthesis of pyrimido[5,4-e] nih.govresearchgate.netresearchgate.nettriazine derivatives.
Computational Chemistry and Theoretical Investigations of Pyrimido 5,4 D 1 2 3 Triazine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of molecules like pyrimido[5,4-d] rsc.orgrsc.orgresearchgate.nettriazine. DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting the properties of organic heterocycles. These methods are employed to calculate the optimized molecular geometry and to derive a host of electronic and energetic properties.
The electronic structure of pyrimido[5,4-d] rsc.orgrsc.orgresearchgate.nettriazine can be thoroughly analyzed using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more polarizable and more reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These descriptors provide a quantitative measure of its reactivity and are summarized in the table below.
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
This table outlines the standard reactivity descriptors that would be derived from a DFT analysis of Pyrimido[5,4-d] rsc.orgrsc.orgresearchgate.nettriazine.
These calculations would reveal regions of the molecule susceptible to electrophilic or nucleophilic attack. For instance, the distribution of the HOMO would indicate the likely sites for electrophilic attack, while the LUMO distribution would highlight sites prone to nucleophilic attack.
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. For a fused heterocyclic system like pyrimido[5,4-d] rsc.orgrsc.orgresearchgate.nettriazine, computational methods are used to quantify the degree of aromaticity in each of the fused rings.
Molecular Modeling and Docking Studies for Theoretical Binding Principles
While specific molecular docking studies on the parent pyrimido[5,4-d] rsc.orgrsc.orgresearchgate.nettriazine are not prominent in the literature, this technique is crucial for understanding how its derivatives might interact with biological targets such as enzymes or receptors. Docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.
The process involves:
Preparation of the Ligand: The 3D structure of the pyrimido[5,4-d] rsc.orgrsc.orgresearchgate.nettriazine derivative is optimized using methods like DFT to obtain its lowest energy conformation.
Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, typically from a database like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm systematically samples various conformations and orientations of the ligand within the active site of the receptor, scoring each pose based on a force field that estimates the binding energy.
The results provide a binding score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. Such studies are instrumental in the rational design of new therapeutic agents based on this scaffold.
Conformational Analysis and Energetic Landscapes
For the rigid, fused ring system of the parent pyrimido[5,4-d] rsc.orgrsc.orgresearchgate.nettriazine, conformational analysis is straightforward as the core structure is planar. However, for substituted derivatives, this analysis becomes critical. For example, if substituents are present, rotation around single bonds connecting them to the core can lead to different conformers with varying energies.
Computational methods can be used to map the potential energy surface (PES) associated with such rotations. By systematically changing a specific dihedral angle and calculating the energy at each step (a process known as a relaxed PES scan), an energetic landscape can be generated. This landscape identifies the most stable conformers (energy minima) and the energy barriers to rotation between them (transition states). Experimental work on substituted pyrimido[5,4-d] rsc.orgrsc.orgresearchgate.nettriazines has used variable temperature NMR to determine the energy barrier to rotation for dimethylamino groups, and computational analysis would be the theoretical counterpart to such studies. rsc.org
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis or transformation of pyrimido[5,4-d] rsc.orgrsc.orgresearchgate.nettriazines, DFT calculations can be used to map out the entire reaction pathway. This involves identifying the structures and energies of reactants, intermediates, transition states, and products.
By locating the transition state structure for each step and calculating its energy, the activation energy (energy barrier) can be determined. The step with the highest activation energy is identified as the rate-determining step of the reaction. This information is invaluable for understanding how a reaction proceeds and for optimizing reaction conditions to improve yields or selectivity.
Prediction of Spectroscopic Signatures from First Principles
Quantum chemical methods can predict various spectroscopic properties from first principles, which can be used to aid in the identification and characterization of newly synthesized compounds.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. The calculated values, when compared to experimental spectra, can help confirm the structure of a molecule.
Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT can predict the positions of major peaks in the Infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). This provides insight into the electronic structure and color of the compound.
These predicted spectra serve as a valuable complement to experimental characterization, aiding in the structural elucidation of pyrimido[5,4-d] rsc.orgrsc.orgresearchgate.nettriazine and its derivatives.
Pyrimido 5,4 D 1 2 3 Triazine As a Scaffold for Advanced Chemical Research and Molecular Design
Exploration as a Template for Diverse Chemical Libraries
The pyrimido[5,4-d] researchgate.netmdpi.comnih.govtriazine scaffold and its related isomers, such as pyrimido[5,4-e] researchgate.netmdpi.comglobalscitechocean.comtriazine, serve as a foundational core for the synthesis of diverse chemical libraries. The inherent reactivity of the fused ring system allows for the introduction of a wide array of substituents at various positions, leading to large collections of structurally related compounds. These libraries are instrumental in exploring chemical space and identifying molecules with desired properties.
A common strategy for generating such libraries involves the multi-step synthesis starting from substituted pyrimidines. For instance, a series of pyrimido[5,4-e] researchgate.netmdpi.comglobalscitechocean.comtriazines can be synthesized from 6-hydrazinyluracil through condensation with different aromatic aldehydes to form hydrazones, followed by nitrosation and intramolecular cyclization nih.gov. This approach allows for significant diversity in the final products based on the choice of the initial aldehyde.
Similarly, the combination of different pharmacophoric fragments in one molecule can lead to an increase in the diversity and potential utility of the chemical library. Fused pyrimido[1,2-a] researchgate.netnih.govresearchgate.nettriazines, for example, have been synthesized to create libraries of compounds with potential biological activities mdpi.com. The synthesis of these libraries often involves the reaction of 4-oxopyrimidin-2-ylthioureas with various arylaldehydes mdpi.com.
The generation of these diverse libraries is not limited to a single synthetic route. Researchers have developed various methodologies to introduce functional groups and build upon the core scaffold. For example, a series of 3-substituted-5-methyl-4-methylene-7-alkylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitriles were designed and synthesized through a facile regioselective cyclization process, demonstrating the potential for creating complex and diverse molecular architectures researchgate.net.
| Scaffold | Starting Materials | Key Reactions | Resulting Library |
|---|---|---|---|
| Pyrimido[5,4-e] researchgate.netmdpi.comglobalscitechocean.comtriazines | 6-Hydrazinyluracil, Aromatic aldehydes | Condensation, Nitrosation, Intramolecular cyclization | A series of substituted pyrimido[5,4-e] researchgate.netmdpi.comglobalscitechocean.comtriazines |
| Pyrimido[1,2-a] researchgate.netnih.govresearchgate.nettriazines | 4-Oxopyrimidin-2-ylthioureas, Arylaldehydes | Cyclocondensation | Substituted 4-aryl-8-methyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a] researchgate.netnih.govresearchgate.nettriazin-6-ones |
| Pyrido[4,3-d]pyrimidine-8-carbonitriles | Substituted pyridines | Regioselective cyclization | 3-substituted-5-methyl-4-methylene-7-alkylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitriles |
Strategies for Rational Design of Novel Heterocyclic Systems
The rational design of novel heterocyclic systems is a cornerstone of modern chemistry, and the pyrimido[5,4-d] researchgate.netmdpi.comnih.govtriazine scaffold provides an excellent starting point for such endeavors. By understanding the reactivity and electronic properties of this core, chemists can strategically plan the synthesis of more complex, multi-ring structures with tailored properties.
One common strategy involves the annulation of additional rings onto the pyrimido-triazine core. For example, new fused pyrimido[4″,5″:5′,6′] researchgate.netmdpi.comglobalscitechocean.comtriazino-[3′,4′:3,4] researchgate.netmdpi.comglobalscitechocean.comtriazino[5,6-b]indole derivatives have been prepared and used to obtain polycyclic heterocyclic systems nih.gov. This approach of building upon a pre-existing complex scaffold allows for the creation of intricate and unique molecular architectures.
Another strategy is the use of multi-component, one-pot reactions to construct complex heterocyclic systems in a single step. A multi-component one-pot method for the synthesis of pyrimido[5,4-e]azolo[1,5-a]pyrimidines and pyrimido[4,5-e] researchgate.netmdpi.comglobalscitechocean.comtriazolo[5,1-c] researchgate.netmdpi.comglobalscitechocean.comtriazines has been developed rsc.org. This method involves the conversion of vicinal amino-nitrile and amino-ethoxycarbonyl derivatives of azolo[1,5-a]pyrimidines and azolo[5,1-c] researchgate.netmdpi.comglobalscitechocean.comtriazines into tricyclic heterocycles rsc.org. Such strategies are highly efficient and allow for the rapid generation of novel heterocyclic systems.
The design of these novel systems is often guided by the desire to create molecules with specific functions. For instance, the combination of the pyrimido[5,4-d]pyrimidine nucleus with aryl units that have hydroxy and alkoxy substituents has been explored to generate new biologically active compounds nih.gov. The rational design in this context involves considering the potential interactions of the final molecule with biological targets.
Investigating Structure-Property Relationships for Non-Biological Chemical Applications
While much of the research on pyrimido[5,4-d] researchgate.netmdpi.comnih.govtriazine derivatives has focused on their biological activities, the unique electronic and structural features of this scaffold also make it a candidate for non-biological applications, particularly in materials science. Investigating the structure-property relationships of these compounds is key to unlocking their potential in these areas.
The high nitrogen content and aromatic nature of the pyrimido[5,4-d] researchgate.netmdpi.comnih.govtriazine core suggest potential applications in the field of energetic materials. Nitrogen-rich heterocyclic backbones are favored for such applications due to their high heats of formation and the generation of gaseous nitrogen upon decomposition purdue.edu. While specific studies on pyrimido[5,4-d] researchgate.netmdpi.comnih.govtriazine itself as an energetic material are limited, the broader class of triazine-based compounds has been investigated for this purpose purdue.edu.
Furthermore, the planar structure and potential for π-π stacking interactions make these compounds interesting for applications in organic electronics. The electronic properties of fused 1,2,3-triazole systems have been explored, with some derivatives being incorporated into polymers for use in solar cells mdpi.com. The study of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of these compounds can provide insights into their potential as organic semiconductors or components in other electronic devices.
The ability of these molecules to form ordered structures in the solid state, governed by intermolecular interactions, is another area of interest. Crystal engineering studies on related heterocyclic systems can reveal how modifications to the molecular structure influence the packing and, consequently, the bulk properties of the material.
| Potential Application Area | Key Structural/Electronic Properties | Examples from Related Systems |
|---|---|---|
| Energetic Materials | High nitrogen content, High heat of formation | 1,2,4-Triazine-based energetic materials |
| Organic Electronics | Planar aromatic structure, Tunable HOMO/LUMO levels | 1,2,3-Triazole-fused pyridazines in polymers for solar cells |
| Crystal Engineering | Potential for hydrogen bonding and π-π stacking | Formation of ordered supramolecular structures |
Methodological Development in Heterocyclic Synthesis Inspired by Pyrimido[5,4-d]researchgate.netmdpi.comnih.govtriazine Chemistry
The chemistry of pyrimido[5,4-d] researchgate.netmdpi.comnih.govtriazines and related fused systems has spurred the development of new synthetic methodologies in heterocyclic chemistry. The challenges associated with the synthesis of these complex molecules have led to innovative approaches that are often applicable to a broader range of heterocyclic targets.
One significant area of development is the use of cascade reactions to build the fused ring system in a sequential and efficient manner. For example, the synthesis of novel pyrimido[1,2-a] researchgate.netnih.govresearchgate.nettriazin-6-one derivatives has been achieved through a multi-step process that allows for the introduction of diversity at various positions of the scaffold researchgate.net.
The development of one-pot synthesis methods is another important advancement. These methods, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency and sustainability. The one-pot synthesis of pyrimido[5,4-e]azolo[1,5-a]pyrimidines and pyrimido[4,5-e] researchgate.netmdpi.comglobalscitechocean.comtriazolo[5,1-c] researchgate.netmdpi.comglobalscitechocean.comtriazines is a prime example of this approach rsc.org.
Furthermore, the synthesis of pyrimido[2,1-f] researchgate.netmdpi.comglobalscitechocean.comtriazines has been achieved in four steps, leading to the creation of new and unique heterocyclic systems nih.gov. The methods developed for these syntheses, such as specific acylation and cyclization reactions, can be adapted for the synthesis of other complex heterocyclic compounds nih.gov. The uniqueness of these systems lies in the fact that even the combination of the last two cycles represents a new heterocyclic system nih.gov.
These methodological advancements are not only crucial for the synthesis of pyrimido[5,4-d] researchgate.netmdpi.comnih.govtriazine derivatives but also contribute to the broader toolkit of synthetic organic chemists, enabling the construction of a wide variety of other important heterocyclic molecules.
Future Research Directions in Pyrimido[5,4-d]researchgate.netmdpi.comnih.govtriazine Chemistry
The field of pyrimido[5,4-d] researchgate.netmdpi.comnih.govtriazine chemistry is poised for continued growth, with several exciting avenues for future research. While significant progress has been made in the synthesis and exploration of this scaffold, many opportunities remain.
A key future direction is the continued development of novel and more efficient synthetic methodologies. The design of new cascade and multi-component reactions will be crucial for accessing even more complex and diverse molecular architectures based on the pyrimido-triazine core. The use of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could also accelerate the discovery of new derivatives.
The exploration of the non-biological applications of pyrimido[5,4-d] researchgate.netmdpi.comnih.govtriazine derivatives is another promising area. A more systematic investigation of their electronic and photophysical properties could lead to their use in organic light-emitting diodes (OLEDs), sensors, or other advanced materials. Computational studies can play a significant role in guiding the design of molecules with specific electronic properties for these applications.
Furthermore, the development of pyrimido[5,4-d] researchgate.netmdpi.comnih.govtriazine-based ligands for coordination chemistry and catalysis is an underexplored area. The nitrogen atoms in the heterocyclic core could serve as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or homogeneous catalysts.
Finally, the continued exploration of this scaffold in the context of medicinal chemistry will undoubtedly remain a major focus. The design of new derivatives with improved selectivity and potency against various biological targets will be a key objective. The use of computational tools for rational drug design will be instrumental in guiding these efforts. The synthesis of pyrimido[2,1-f] researchgate.netmdpi.comglobalscitechocean.comtriazines, for instance, opens up new prospects for the synthesis of many new unique heterocyclic systems nih.gov.
Q & A
Q. What are the common synthetic routes for Pyrimido[5,4-d][1,2,3]triazine derivatives?
this compound derivatives are typically synthesized via cyclization or annulation reactions. For example:
- Hydrazine-mediated cyclization : 6-Hydrazinyluracil reacts with aromatic aldehydes to form hydrazones, followed by nitrosation and intramolecular cyclization to yield pyrimido[5,4-e][1,2,4]triazines .
- Solvent-driven annulation : Ethanol (C₂H₅OH) is used as a solvent for reactions between ethyl carboxylate intermediates and amines to form carboxamide derivatives .
- Microwave-assisted synthesis : Enhances reaction efficiency for fused triazine systems, reducing time and improving yields compared to conventional heating .
Q. How are structural and electronic properties of this compound derivatives characterized?
Key methods include:
- Spectroscopy : IR, ¹H/¹³C NMR, and mass spectrometry confirm functional groups and molecular weight .
- Computational studies : Density functional theory (DFT) predicts proton affinity, electron distribution, and solvent effects on excitation states. For example, 1,2,3-triazine derivatives exhibit higher basicity than 1,3,5-triazine analogs due to electron delocalization .
Q. What in vitro assays are used to evaluate cytotoxicity?
- MTT assay : Measures cell viability via colorimetric detection of mitochondrial activity (e.g., against A549 lung carcinoma cells) .
- CDK2 inhibition assays : Fluorine-substituted derivatives are screened for kinase inhibition using enzymatic activity assays, with IC₅₀ values ranking compound efficacy .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for CDK2 inhibition?
- Molecular docking : Predicts binding interactions between triazine derivatives and CDK2’s ATP-binding pocket. Substituents like fluorine improve binding affinity by forming hydrogen bonds with key residues (e.g., Glu81, Leu83) .
- SAR analysis : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance cytotoxicity, while bulky substituents may sterically hinder binding .
Q. How to resolve contradictions in biological activity data across analogs?
- Meta-analysis of substituent effects : For example, compound 6b (IC₅₀ = 3.6 μM) outperforms 6d (IC₅₀ = 25.1 μM) due to a para-nitro group on the phenyl ring, which enhances electron-deficient character and DNA intercalation .
- Solvent optimization : Ethanol vs. DMF alters reaction pathways, leading to divergent regioisomers with varying bioactivity .
Q. What strategies improve regioselectivity in multi-step syntheses?
- Temperature control : Refluxing at 140°C with hexamethyldisilazane (HMDS) ensures silylation of pyrimidine intermediates, preventing side reactions .
- Catalytic additives : Glacial acetic acid promotes cyclization of hydrazone derivatives into fused triazines .
Q. How do solvent polarity and proticity influence reaction outcomes?
- Polar aprotic solvents (DMF) : Stabilize transition states in cyclization reactions, favoring fused triazine formation .
- Protic solvents (ethanol) : Facilitate nucleophilic substitution but may reduce yields due to competing hydrolysis .
Methodological Challenges
Q. How to optimize microwave-assisted synthesis for scale-up?
- Parameter tuning : Adjust power (100–300 W) and pulse intervals to prevent decomposition of thermally sensitive intermediates .
- Solvent selection : Low-boiling solvents (e.g., acetonitrile) improve energy transfer and reduce side products .
Q. What techniques validate supramolecular self-assembly in triazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
